Cas no 896011-58-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)

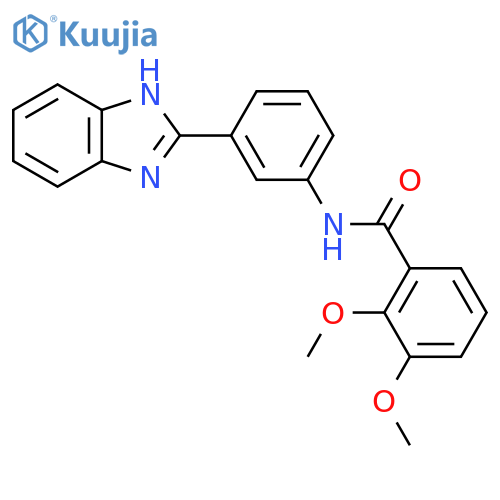

896011-58-8 structure

商品名:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide

- SR-01000913450

- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide

- SR-01000913450-1

- N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide

- AKOS024655971

- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

- F2516-0134

- 896011-58-8

-

- インチ: 1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

- InChIKey: OVSZQZLDLLONTR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC=CC=1C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O)OC

計算された属性

- せいみつぶんしりょう: 373.14264148g/mol

- どういたいしつりょう: 373.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 76.2Ų

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2516-0134-20μmol |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-40mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-5μmol |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-3mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-20mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-10mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-25mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-75mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-15mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2516-0134-30mg |

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

896011-58-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

896011-58-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量